molecular formula C18H13F3N4OS2 B2894805 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 941999-54-8

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2894805
CAS RN: 941999-54-8
M. Wt: 422.44
InChI Key: SKGIZRWXDHKLSI-UHFFFAOYSA-N
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Description

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H13F3N4OS2 and its molecular weight is 422.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Research has demonstrated that compounds related to the thiophen-2-yl and thiazolo[3,2-b][1,2,4]triazol motifs are key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds have been evaluated for various biological activities, including anticancer, antimicrobial, and antioxidant properties. For instance, benzothiazole and thiazole derivatives have shown potent anticancer activities against a variety of cancer cell lines, highlighting their potential as therapeutic agents (Ravinaik et al., 2021). Similarly, the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization has provided a pathway for creating compounds with promising yields, further emphasizing the chemical utility of these moieties (Junke Wang et al., 2008).

Anticancer Evaluation

A variety of substituted benzamides, including those related to N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide, have been designed and synthesized with the intent to evaluate their anticancer activity. These studies have found that certain derivatives exhibit moderate to excellent anticancer activity in comparison to established reference drugs, indicating their potential for further pharmacological development (B. Ravinaik et al., 2021).

Electrochemical Synthesis and Corrosion Inhibition

The chemical versatility of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide and related compounds extends to their application in electrochemical synthesis and as corrosion inhibitors. Research in this area focuses on developing metal- and reagent-free methods for synthesizing benzothiazoles and thiazolopyridines, which are critical in pharmaceuticals and organic materials. Additionally, benzothiazole derivatives have been explored as corrosion inhibitors for steel, showcasing their potential in industrial applications (Zhiyong Hu et al., 2016).

Future Directions

The future directions for this compound would depend on its intended use and the results of further studies. As it’s related to compounds with anti-inflammatory and analgesic activities , it could be studied further in this context.

properties

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS2/c19-18(20,21)12-4-1-3-11(9-12)16(26)22-7-6-13-10-28-17-23-15(24-25(13)17)14-5-2-8-27-14/h1-5,8-10H,6-7H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGIZRWXDHKLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide

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